![molecular formula C19H16ClN3O3 B11165074 N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165074.png)
N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a chloro-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Attachment of the Chloro-Cyanophenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, where the chloro-cyanophenyl group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction could involve the oxidation of the methoxy group to a hydroxyl group.
Reduction: The nitrile group (cyanophenyl) could be reduced to an amine.
Substitution: The chloro group could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(3-chloro-4-cyanophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro-cyanophenyl and methoxyphenyl groups attached to the pyrrolidine ring makes it distinct from other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(9-16)23-11-13(7-18(23)24)19(25)22-14-6-5-12(10-21)17(20)8-14/h2-6,8-9,13H,7,11H2,1H3,(H,22,25) |
InChI Key |
LECLSJPFCMIIDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
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